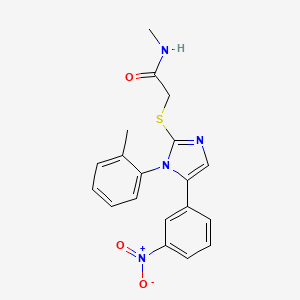
N-methyl-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide is a unique chemical compound that bridges the realms of organic chemistry and pharmacology. Structurally, it boasts an imidazole core flanked by a nitrophenyl group and an o-tolyl group. The thioacetamide fragment is crucial, playing a significant role in its biochemical interactions.
Synthetic Routes and Reaction Conditions
Step 1: Synthesis begins with the formation of the imidazole ring, usually through a condensation reaction involving glyoxal, ammonia, and a primary amine.
Step 2: Introduction of the 3-nitrophenyl group through an electrophilic aromatic substitution.
Step 3: Attachment of the o-tolyl group via a Friedel-Crafts alkylation.
Step 4: The final step involves the thioacetamide moiety's incorporation through a thiolation reaction using thioacetic acid.
Industrial Production Methods
Industrially, this compound is produced through automated batch processes, ensuring high yield and purity. The reaction conditions are meticulously controlled, often employing catalysts to enhance reaction rates and selectivity.
Types of Reactions
Oxidation: This compound can undergo oxidation at the sulfur atom, leading to sulfoxides and sulfones.
Reduction: The nitro group can be reduced to an amine under mild conditions.
Substitution: The imidazole hydrogen atoms are prone to nucleophilic substitutions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperoxybenzoic acid for the sulfur oxidation.
Reduction: Hydrogen gas with a palladium catalyst for nitro reduction.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) for deprotonation in substitution reactions.
Major Products Formed
Oxidation leads to sulfoxides or sulfones.
Reduction of the nitro group yields a primary amine.
Substitution reactions generally yield derivatives with various functional groups attached to the imidazole ring.
Chemistry:
Used as a reagent in organic synthesis, particularly in constructing more complex molecules.
Biology:
Studied for its potential as a ligand in binding studies due to its imidazole core.
Medicine:
Explored for its pharmacological properties, possibly as an antimicrobial or anticancer agent.
Industry:
Utilized in developing new materials with specific electronic properties due to its unique electronic structure.
Mechanism of Action
The biological activity of N-methyl-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide primarily hinges on its ability to interact with protein targets. The imidazole ring facilitates binding to metal ions within enzymes, potentially inhibiting their activity. The thioacetamide group can also form covalent bonds with certain amino acids, further altering enzyme function.
Comparison with Similar Compounds
N-methyl-2-(5-phenyl-1H-imidazol-2-yl)thioacetamide
N-methyl-2-(5-(3-chlorophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thioacetamide
Comparison:
The presence of the nitrophenyl group in N-methyl-2-((5-(3-nitrophenyl)-1-(o-tolyl)-1H-imidazol-2-yl)thio)acetamide imparts unique electronic and steric properties, potentially enhancing its reactivity compared to its analogs.
The nitro group may also contribute to its distinct pharmacological profile, offering different biological activities compared to other similar compounds without the nitro substitution.
Properties
IUPAC Name |
N-methyl-2-[1-(2-methylphenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-13-6-3-4-9-16(13)22-17(11-21-19(22)27-12-18(24)20-2)14-7-5-8-15(10-14)23(25)26/h3-11H,12H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLKXHZYFWJPNIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=C2SCC(=O)NC)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-3-[({[(3-methoxyphenyl)methyl]carbamoyl}methyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2895908.png)
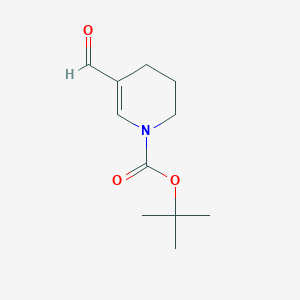
![2-[5-(2-Thienylcarbonyl)-2-thienyl]acetamide](/img/structure/B2895911.png)
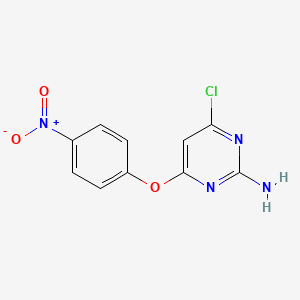
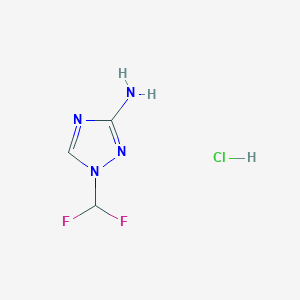
![2,6-difluoro-N-[2-(3-{[(4-nitrophenyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]benzamide](/img/structure/B2895920.png)
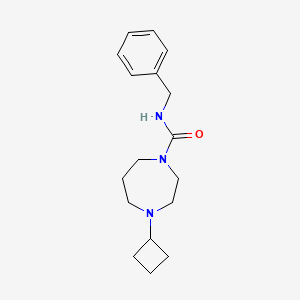
![2-(2-((5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2895922.png)
![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbenzenesulfonamide](/img/structure/B2895925.png)
![1-(5-Chloro-2-methoxyphenyl)-3-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2895926.png)
![2-(2H-1,3-benzodioxol-5-yl)-5-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2895928.png)
![(E)-3-[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2895929.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[3-(2-methoxyphenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2895930.png)
